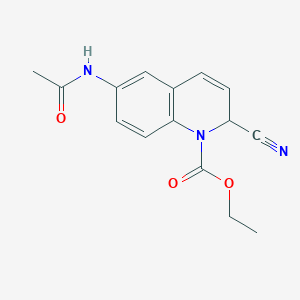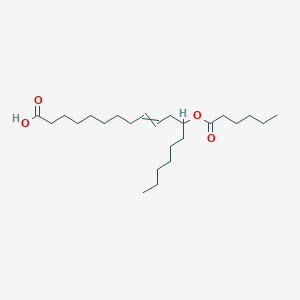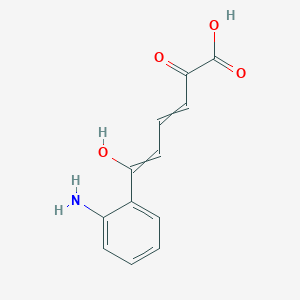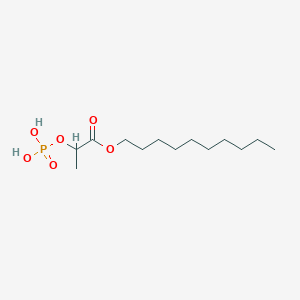
Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloro group, two dichloro groups, and an acetonitrile group attached to an indene scaffold. Indene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile typically involves the reaction of 2,3-dichloroindene with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of indene oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
科学研究应用
Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,3-Dichloroindene: A precursor in the synthesis of Chloro(2,3-dichloro-1H-inden-1-ylidene)acetonitrile.
Chloroacetonitrile: Another precursor used in the synthesis.
Indene Derivatives: Compounds with similar indene scaffolds but different substituents.
Uniqueness
This compound is unique due to its specific combination of chloro, dichloro, and acetonitrile groups attached to the indene scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
185043-22-5 |
|---|---|
分子式 |
C11H4Cl3N |
分子量 |
256.5 g/mol |
IUPAC 名称 |
2-chloro-2-(2,3-dichloroinden-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H4Cl3N/c12-8(5-15)9-6-3-1-2-4-7(6)10(13)11(9)14/h1-4H |
InChI 键 |
ISEVXTUVFKARFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C2=C(C#N)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)

![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)

![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)



![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
